molecular formula C21H21ClN4O3S B6569488 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 921876-22-4

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6569488
CAS No.: 921876-22-4
M. Wt: 444.9 g/mol
InChI Key: OJZYYRJLXHCKQO-UHFFFAOYSA-N
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Description

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a structurally complex imidazole derivative featuring multiple functional groups. The imidazole core is substituted at the 1-position with a carbamoylmethyl group linked to a 4-chlorophenylmethyl moiety, at the 5-position with a hydroxymethyl group, and at the 2-position with a sulfanyl bridge connected to an N-phenylacetamide chain. This arrangement confers unique physicochemical properties, including hydrogen-bonding capacity (via hydroxymethyl and carbamoyl groups) and lipophilicity (from the 4-chlorophenyl and phenyl moieties).

Properties

IUPAC Name

2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c22-16-8-6-15(7-9-16)10-23-19(28)12-26-18(13-27)11-24-21(26)30-14-20(29)25-17-4-2-1-3-5-17/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZYYRJLXHCKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Core Structure : The imidazole ring contributes to its biological activity.
  • Substituents : The presence of a phenyl group and a chlorophenyl group may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown activity against various bacterial strains. A study highlighted that imidazole derivatives possess antibacterial activity against Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismActivity
Imidazole DerivativeS. aureusModerate
Imidazole DerivativeE. coliStrong

Anticancer Activity

Imidazole derivatives are also noted for their anticancer properties. A study demonstrated that certain imidazole compounds induce apoptosis in cancer cells through mitochondrial pathways, which could be relevant for the compound . The mechanism involves the disruption of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death.

The biological activity of 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide may involve:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • Interaction with DNA : Some imidazole derivatives bind to DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy : A specific study evaluated the efficacy of a related imidazole derivative against resistant strains of bacteria. Results showed a significant reduction in bacterial load, suggesting potential use in treating infections caused by resistant pathogens .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds similar to 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide triggered apoptosis via mitochondrial pathways, indicating a promising avenue for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing imidazole cores, sulfanyl/acetamide linkages, or chlorophenyl substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogs

Compound Name & Source Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound
Target Compound C21H21ClN4O3S* ~469.0* 1-({[(4-chlorophenyl)methyl]carbamoyl}methyl), 5-(hydroxymethyl), N-phenylacetamide Reference compound
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide C15H13ClN4O2S 348.805 1-(4-chlorophenyl), 2-sulfanyl-N-(5-methyloxazol-3-yl) Replaces carbamoylmethyl/hydroxymethyl with oxazole; reduced hydrogen-bonding capacity.
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide C19H16ClN3O2S 385.87 1-methyl, 5-phenyl, N-(4-chlorophenyl) Lacks hydroxymethyl and carbamoylmethyl; increased lipophilicity from phenyl substitution.
2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide Not provided N/A Cyclopentylcarbamoylmethyl, 5-hydroxymethyl Cyclopentyl vs. 4-chlorophenylmethyl on carbamoyl; altered steric and electronic properties.
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide C19H19ClN4O3S2 450.96 4-chlorophenylmethylsulfanyl, dihydroimidazole, sulfonylphenyl Sulfonyl linkage and non-aromatic dihydroimidazole; reduced planarity and increased polarity.

*Hypothetical values based on structural analysis.

Key Findings from Structural and Functional Analysis

Hydrophilicity vs. Lipophilicity Balance: The target compound’s hydroxymethyl and carbamoyl groups enhance hydrophilicity compared to analogs like (lacking polar substituents) or (oxazole group). This may improve aqueous solubility and bioavailability.

Bioactivity Implications: Hydroxyacetamide derivatives (e.g., ) demonstrate antiproliferative activity, suggesting the hydroxymethyl group in the target compound could confer similar biological effects.

Sulfanyl vs. Sulfonyl Linkages :

  • Sulfanyl bridges (target compound, ) may offer greater metabolic stability compared to sulfonyl groups (), which are prone to enzymatic cleavage.

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